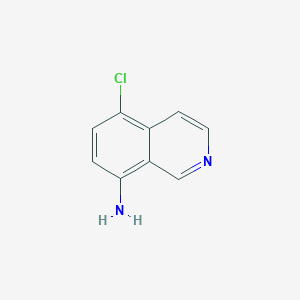

5-Chloroisoquinolin-8-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloroisoquinolin-8-amine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It appears as light yellow needle-like crystals .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 5-Chloroisoquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The synthesis can be conducted under aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis

The InChI code for 5-Chloroisoquinolin-8-amine is 1S/C9H7ClN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 .Chemical Reactions Analysis

An oxidant-free electrochemical regioselective chlorination of 8-aminoquinoline amides at ambient temperature in batch and continuous-flow was achieved . Inert DCM was used as the chlorinating reagent .Physical And Chemical Properties Analysis

5-Chloroisoquinolin-8-amine has a melting point of 201-205°C . It is insoluble in water but easily soluble in ethanol and ether . It is stored at room temperature and appears as a powder .Applications De Recherche Scientifique

Antimicrobial and Antiplasmodial Activities

One of the significant research areas for 5-Chloroisoquinolin-8-amine derivatives involves their antimicrobial properties. Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models, investigating their antibacterial properties against gram-positive and gram-negative strains. The study highlighted the potential of these derivatives in combatting bacterial infections, with specific derivatives showing good activity against S. aureus. This research opens avenues for developing new antibacterial agents leveraging the core structure of 5-Chloroisoquinolin-8-amine (Al-Hiari et al., 2007).

Furthermore, Beagley et al. (2003) discussed the synthesis and antiplasmodial activity of new ferrocene–chloroquine analogues, including 5-Chloroisoquinolin-8-amine derivatives. These compounds were evaluated for their efficacy against Plasmodium falciparum, offering insights into novel treatment options for malaria (Beagley et al., 2003).

Cancer Research Applications

The potential of 5-Chloroisoquinolin-8-amine derivatives in cancer research has also been explored. Solomon and Lee (2009) reviewed the role of chloroquine and its analogs, including isoquinoline derivatives, as promising agents in cancer therapy. The review emphasized the drug's ability to sensitize tumor cells to treatment, enhancing the efficacy of conventional cancer therapies in a safe manner (Solomon & Lee, 2009).

Environmental and Material Science

In addition to biomedical applications, 5-Chloroisoquinolin-8-amine and its derivatives are studied for their environmental and material science applications. Prodi et al. (2001) investigated the luminescent properties of metal ion complexes of 5-Chloro-8-hydroxyquinoline appended diaza-18-crown-6, revealing pH-dependent luminescence. Such properties make these compounds potential candidates for chemosensors, highlighting their versatility beyond pharmaceutical applications (Prodi et al., 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

While specific future directions for 5-Chloroisoquinolin-8-amine are not mentioned in the search results, it’s worth noting that the compound can be used as a dye intermediate . Additionally, the methodology used for its synthesis can be scaled up conveniently with higher productivity , suggesting potential for industrial applications.

Propriétés

IUPAC Name |

5-chloroisoquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNPXPCJZLGGEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroisoquinolin-8-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2698882.png)

![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2698889.png)

![2-[(4-Chlorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one](/img/structure/B2698891.png)

![6-Hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2698893.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2698894.png)

![5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2698895.png)

![2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2698897.png)

![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2698900.png)

![1-(Chloromethyl)-3-(2,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2698905.png)